molecular formula C17H22N4O3 B2789832 1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one CAS No. 2097908-70-6

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one

Cat. No. B2789832
CAS RN: 2097908-70-6
M. Wt: 330.388
InChI Key: WBJNEHYKWCGTNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a 1,2,3-triazole group, which is a five-membered ring containing three nitrogen atoms . These groups are often found in biologically active compounds .


Molecular Structure Analysis

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The 1,2,3-triazole group can exist in two tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The pyrrolidine ring is a versatile scaffold widely used by medicinal chemists. Its sp³-hybridization allows efficient exploration of pharmacophore space. The non-planarity of the ring (a phenomenon called “pseudorotation”) enhances three-dimensional coverage. Researchers have designed bioactive molecules containing the pyrrolidine ring and its derivatives. These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol. Stereogenicity of carbons in the pyrrolidine ring influences drug candidate binding to enantioselective proteins .

Antitumor Activity

A specific pyrrolone derivative, 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one , exhibited antitumor activity against lung cancer (55% growth inhibition) and CNS cancer (67% growth inhibition) .

1,2,3-Triazole Applications

Although not naturally occurring, 1,2,3-triazoles find broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .

properties

IUPAC Name

1-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3/c1-13(24-16-6-4-3-5-7-16)17(22)20-9-8-15(11-20)21-10-14(12-23-2)18-19-21/h3-7,10,13,15H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJNEHYKWCGTNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(C1)N2C=C(N=N2)COC)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.